5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
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Overview
Description
5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indole derivative with a cyclopropane precursor under acidic conditions. For instance, the Fischer indole synthesis can be employed, where an indole derivative reacts with a cyclopropane carboxylic acid in the presence of a strong acid like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological processes involving spirocyclic structures, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety, used in medicinal chemistry.
Cyclopropane derivatives: Compounds containing a cyclopropane ring, known for their stability and unique reactivity.
Uniqueness
5’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDJVIXMNEYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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